Uridine 5'-triphosphate sodium
Overview
Description
Uridine 5'-triphosphate (UTP) is a nucleotide that plays a significant role in various biological processes. It is involved in the synthesis of RNA during the transcription process and acts as a precursor for the synthesis of membrane phospholipids. UTP also functions as a signaling molecule, particularly in the cardiovascular and nervous systems, where it can induce prolonged contractions in isolated human brain arteries and reduce myocardial damage following infarction .
Synthesis Analysis
The synthesis of UTP and its analogues has been a subject of research due to its biological importance. One study describes the synthesis of uridine 5'-(beta-L-rhamnopyranosyl diphosphate), which is involved in the enzymatic synthesis of rutin, a flavonoid glycoside . Another study reports the synthesis of a photo-cross-linking uridine 5'-triphosphate analogue, which can be used to study interactions between RNA and other molecules . Additionally, the synthesis of uridine-5' pyrophosphate, a breakdown product of the coenzyme "uridine-diphosphate-glucose," has been achieved through a series of protection and deprotection steps .
Molecular Structure Analysis
The molecular structure of UTP and its analogues has been elucidated through various studies. The crystal structure of sodium adenylyl-3',5'-uridine hexahydrate reveals a small segment of right-handed antiparallel double-helical RNA with Watson-Crick base-pairing between adenine and uracil . Another study on the molecular structure of cyclic uridine-3',5'-phosphate shows that the uracil rings are planar and in the keto form, with specific sugar puckering and base-sugar torsion angles .
Chemical Reactions Analysis
UTP is involved in several chemical reactions within the cell. It serves as a substrate for the synthesis of RNA by RNA polymerases and participates in the transfer of sugar moieties in glycosylation reactions . UTP analogues have been shown to interact with various receptors, such as the human P2Y6 receptor, where modifications to the uracil ring and the diphosphate group can significantly alter receptor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of UTP and its analogues are influenced by their molecular structure. The presence of sodium ions in the structure of sodium adenylyl-3',5'-uridine hexahydrate, for example, plays a role in the organization of the solvent region around the double-helical RNA fragment . The stability of UTP analogues, such as bismethylene triphosphate nucleotides of uridine 4-phosphate analogues, is critical for their potential use as inhibitors of enzymes like cytidine-5'-triphosphate synthase .
Scientific Research Applications
Inhibition in Cancer Research
UTP has been studied for its role in cancer research. A study found that exposure of human colon tumor cells to a compound resulted in a significant reduction in intracellular levels of UTP, suggesting a potential pathway for anticancer therapies (Chen, Ruben, & Dexter, 1986).
Cellular Mechanisms
UTP's effects on cellular mechanisms have been investigated, particularly in epithelial cells. It was found that UTP can influence sodium absorption in porcine endometrial epithelial cells, highlighting its role in ion transport processes (Palmer-Densmore, Deachapunya, Kannan, & O’Grady, 2002).
RNA Interaction and Analysis
UTP analogues have been synthesized for use in RNA interaction studies. Such analogues can aid in examining interactions between RNA and other molecules, which is crucial in understanding genetic regulation and expression (Hanna, Dissinger, Williams, & Colston, 1989).
Vascular Research
Research has shown that UTP is a potent vasoconstrictor of cerebral arteries and affects calcium waves in vascular smooth muscle cells, providing insights into the mechanisms of blood vessel regulation (Syyong, Yang, Trinh, Cheung, Kuo, & van Breemen, 2009).
Biochemical Pathways
UTP has been involved in studies concerning the conversion of uracil and orotate to uridine 5'-phosphate in lactobacilli, thus highlighting its role in nucleotide metabolism (Crawford, Kornberg, & Simms, 1957).
In Vitro RNA Selection
UTP analogues have been prepared for in vitro RNA selection procedures, enabling the exploration of structural and functional diversity of RNA (Vaish, Fraley, Szostak, & McLaughlin, 2000).
Molecular Spectroscopy
The chemical environments of sodium sites in sodium nucleotide complexes, including UTP, have been analyzed using solid-state NMR, contributing to our understanding of nucleotide structure and function (Grant, McElheny, Frydman, & Frydman, 2006).
Cardiovascular Research
UTP has been shown to induce prolonged contractions in isolated human and canine cerebral arteries, providing a model for studying cerebral vasospasm (Urquilla, 1978).
Pharmacological Studies
UTP has been a subject in the synthesis and study of new compounds, such as its role in antiviral activities against Hepatitis C (Wang et al., 2019).
Purinergic Receptors
Research has focused on UTP as an agonist of the P2Y2 purinergic receptor, indicating its potential in drug development (Shaver et al., 1997).
Molecular Structure Analysis
UTP has been used in studies to analyze the structure of the DNA double helix, contributing to our understanding of genetic architecture (Rosenberg et al., 1973).
Enzymatic Reactions
Studies on enzymes like cytidine 5'-triphosphate:cytidine 5'-monophosphate-3-deoxy-D-manno-octulosonate cytidylyltransferase have involved UTP, shedding light on biochemical pathways in bacteria (Ray, Benedict, & Grasmuk, 1981).
Neuropharmacology
UTP has been studied in the context of pyrimidinergic neurotransmission in the brain, suggesting roles in neurological processes (Cansev et al., 2015).
Inotropic Effects in Cardiology
The inotropic effects of UTP on the heart have been explored, contributing to our understanding of cardiac physiology and potential therapeutic applications (Neumann, Hofmann, & Gergs, 2019).
Future Directions
UTP and its derivatives are still being investigated for their applications in human medicine . There is evidence from various model systems to suggest it has applications in pathogen defense and injury repair . UTP has been found to interact with P2Y4 receptors to mediate an enhancement in antibody production . In Schwannoma cells, UTP binds to the P2YP receptors in the event of damage, leading to the downstream signal cascade that leads to the eventual injury repair .
properties
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJGIWFJVDOPJF-LLWADOMFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na3O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-triphosphate sodium | |
CAS RN |
19817-92-6 | |
Record name | Uridine 5'-triphosphate sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019817926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uridine 5'-(disodium dihydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URIDINE 5'-TRIPHOSPHATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM3E161I3C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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